molecular formula C10H14N2O B030954 1-(2-Hydroxyphenyl)piperazine CAS No. 1011-17-2

1-(2-Hydroxyphenyl)piperazine

Cat. No. B030954
CAS RN: 1011-17-2
M. Wt: 178.23 g/mol
InChI Key: UORNTHBBLYBAJJ-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

The derivative 45A is prepared according to the same procedure described for 43A, using the following reactants: 2-amino-4-chlorophenol (3 g; 20.9 mmol); N-methylbis(2-chloroethyl)amine hydrochloride (4.2 g; 22 mmol); sodium carbonate (1.1 g; 10.5 mmol); 1-butanol (42 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
42 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.NC1C=C([Cl:21])C=CC=1O.Cl.CN(CCCl)CCCl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[N:1]1([C:7]2[CH:12]=[C:11]([Cl:21])[CH:10]=[CH:9][C:8]=2[OH:13])[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C1=C(C=CC=C1)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.CN(CCCl)CCCl
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
42 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C(C=CC(=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.